Methyl undec-7-enoate
Description
Methyl undec-7-enoate is a methyl ester characterized by an 11-carbon alkyl chain with a double bond at the seventh position. Its molecular formula is $ \text{C}{12}\text{H}{22}\text{O}_2 $, and it is structurally defined by the ester functional group ($ \text{RCOOR}' $) and unsaturated hydrocarbon chain. This compound is primarily utilized in organic synthesis, fragrance formulations, and polymer research due to its reactive ester group and hydrophobic tail.
Properties
CAS No. |
54299-05-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-6H,3-4,7-11H2,1-2H3 |
InChI Key |
ZCCMWMRUAZSCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methyl undec-7-enoate can be synthesized through several methods. One common synthetic route involves the esterification of undecenoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often utilize renewable sources like castor oil, which undergoes a series of chemical transformations to yield this compound .
Chemical Reactions Analysis
Methyl undec-7-enoate undergoes various chemical reactions due to its terminal double bond and ester functional group. Some of the common reactions include:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Polymerization: The terminal double bond allows for polymerization reactions, making it useful in the production of polymers and copolymers
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl undec-7-enoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of methyl undec-7-enoate is primarily related to its chemical structure. The terminal double bond allows it to participate in various chemical reactions, while the ester group provides reactivity towards nucleophiles and reducing agents. In biological systems, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Research Findings and Trends
- Structure-Property Relationships : Chain length and unsaturation significantly influence physical properties, as observed in methyl ester studies .
- Synthetic Innovation: Methods such as green catalysis (noted in ) could optimize this compound production.
- Emerging Applications : Derivatives of unsaturated esters are gaining traction in polymer science and drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
